3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(4-fluorophenoxy)ethyl)propanamide

説明

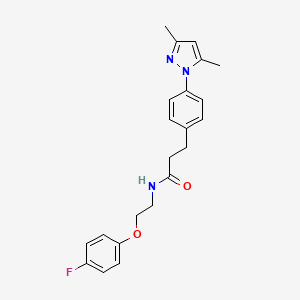

This compound features a 3,5-dimethylpyrazole core linked to a phenyl group via a propanamide chain. The amide nitrogen is substituted with a 2-(4-fluorophenoxy)ethyl group. Its design balances lipophilicity (via fluorophenoxy and methyl groups) and hydrogen-bonding capacity (amide and pyrazole) .

特性

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[2-(4-fluorophenoxy)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c1-16-15-17(2)26(25-16)20-8-3-18(4-9-20)5-12-22(27)24-13-14-28-21-10-6-19(23)7-11-21/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQZQYQJAYWSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCOC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(4-fluorophenoxy)ethyl)propanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis and Characterization

The synthesis of the target compound typically involves the following steps:

- Formation of the Pyrazole Ring : The 3,5-dimethyl-1H-pyrazole moiety is synthesized through standard reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Coupling Reactions : The pyrazole derivative is then coupled with a phenyl group and subsequently modified with an ethylpropanamide chain.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.

Anti-Inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. The compound was tested against various inflammatory models, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that it reduced the expression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| Hep-2 | 3.25 | Inhibition of proliferation |

The compound exhibited cytotoxic effects on MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines, with IC50 values indicating potent activity. Notably, it induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .

Case Studies

Several studies have highlighted the biological activity of similar compounds with pyrazole moieties:

- Study on Pyrazole Derivatives : A study assessed a series of pyrazole derivatives for their anticancer activity against various cell lines, revealing that modifications on the pyrazole ring significantly influenced their potency .

- In Vivo Models : In vivo studies using murine models showed that compounds similar to our target exhibited reduced tumor growth and improved survival rates when administered in therapeutic doses .

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities:

- Anticancer Activity : Several studies have highlighted the ability of pyrazole derivatives to inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

- Antibacterial and Antifungal Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential use in treating infections .

Materials Science

In materials science, 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(4-fluorophenoxy)ethyl)propanamide can be utilized to develop new materials with desirable properties:

- Conductivity : The compound's electronic properties make it suitable for developing conductive polymers or materials used in electronic applications.

- Fluorescence : Its structural characteristics allow for exploration in fluorescence-based applications, which are essential in sensors and imaging technologies.

Biological Research

The compound serves as a valuable tool in biological research:

- Molecular Probes : It can be used as a probe to study various biological processes at the molecular level, helping researchers understand enzyme interactions and receptor binding mechanisms.

- Drug Design : Insights gained from studying this compound can inform the design of new drugs targeting specific diseases by understanding how structural modifications affect biological activity .

Industrial Applications

In industrial settings, this compound is useful for:

- Synthesis of Complex Organic Molecules : It plays a role in synthesizing other complex organic compounds, expanding the toolkit available for organic chemistry researchers.

- Catalysis : The compound may also act as a catalyst in various chemical reactions, enhancing reaction efficiency and product yields.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of pyrazole derivatives similar to this compound. Results showed significant inhibition of cell viability in multiple cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties revealed that the compound reduced levels of inflammatory markers in vitro. This study suggests that modifications to the pyrazole structure could enhance its efficacy as an anti-inflammatory agent.

類似化合物との比較

Structural Analogues with Pyrazole and Fluorinated Moieties

XLS541 (rac-(R)-1-(2-(1H-1,2,3-triazol-1-yl)acetyl)-4-(4-fluorobenzyl)-N-(4-(4-fluorophenoxy)phenyl)-2,3-dihydro-1H-pyrrole-2-carboxamide)

- Key Differences: Replaces the pyrazole with a pyrrole-triazole hybrid and uses a fluorobenzyl group instead of fluorophenoxyethyl.

Compound from (3-{3,5-Dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1H-pyrazol-4-yl}-N-(3-fluoro-4-methylphenyl)propanamide)

- Key Differences: Substitutes the phenyl group with a pyridazinyl-piperidine system and replaces fluorophenoxyethyl with a fluoromethylphenyl group.

- Implications : The pyridazinyl-piperidine moiety introduces basicity and bulkiness, which may improve solubility but reduce membrane permeability compared to the simpler phenyl-propanamide design .

Compounds with Propanamide Linkers and Fluorinated Aromatics

Ex26 (1-(5′-((1-(4-chloro-3-methylphenyl)ethyl)amino)-2′-fluoro-3,5-dimethyl-[1,1′-biphenyl]-4-carboxamido) cyclopropane-1-carboxylic acid)

- Key Differences : Uses a biphenyl-carboxamide scaffold with a cyclopropane carboxylic acid terminus.

- Implications : The carboxylic acid group increases polarity, likely improving aqueous solubility but limiting blood-brain barrier penetration compared to the neutral amide in the target compound .

AUY954 (3-(((2-(2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)benzo[b]thiophen-5-yl)methyl)amino)propanoic acid)

- Key Differences: Incorporates a benzo[b]thiophene and trifluoromethylbiphenyl system with a propanoic acid chain.

- Implications : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the benzo[b]thiophene may improve target affinity through hydrophobic interactions. However, the larger molecular weight (~589 g/mol) could reduce bioavailability relative to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。